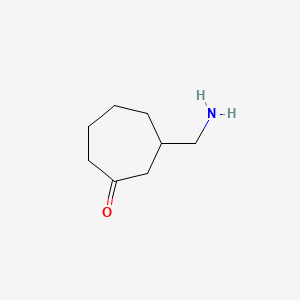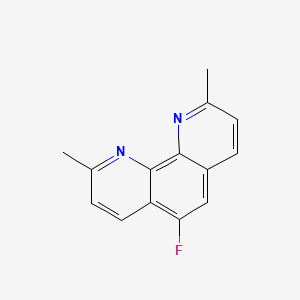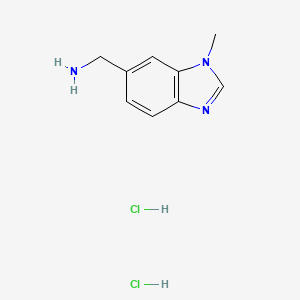![molecular formula C15H25NO4 B13453987 Di-tert-butyl 2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate](/img/structure/B13453987.png)
Di-tert-butyl 2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-tert-butyl 2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate is a compound belonging to the class of bicyclic structures, specifically the bicyclo[2.1.1]hexane framework. This compound is notable for its rigid and compact structure, which makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl 2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate typically involves a [2+2] cycloaddition reaction. This method utilizes photochemistry to create new building blocks, which can then be derivatized through various transformations . One common approach starts with a thermal [2+2] cycloaddition between dichloroketene and allyl chloride, followed by further derivatization steps .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
Di-tert-butyl 2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate can undergo various chemical reactions, including:
Reduction: This involves the removal of oxygen or the addition of hydrogen atoms.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .
Aplicaciones Científicas De Investigación
Di-tert-butyl 2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its rigid structure makes it useful in studying protein-ligand interactions.
Medicine: It is being explored for its potential in drug development, particularly in creating bio-active compounds.
Industry: It is used in the development of new materials with specific properties
Mecanismo De Acción
The mechanism by which di-tert-butyl 2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate exerts its effects involves its interaction with specific molecular targets. The rigid structure of the bicyclo[2.1.1]hexane scaffold allows it to fit into binding sites of proteins and enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, making it a valuable tool in medicinal chemistry .
Comparación Con Compuestos Similares
Similar Compounds
2-(tert-Butyl) 1-methyl 2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate: Similar in structure but with a methyl group instead of a second tert-butyl group.
tert-butyl N-{2-azabicyclo[2.1.1]hexan-4-yl}carbamate: Another compound with a similar bicyclic structure but different functional groups.
Uniqueness
Di-tert-butyl 2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its rigid structure and the presence of tert-butyl groups make it particularly stable and versatile for various applications .
Propiedades
Fórmula molecular |
C15H25NO4 |
|---|---|
Peso molecular |
283.36 g/mol |
Nombre IUPAC |
ditert-butyl 2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate |
InChI |
InChI=1S/C15H25NO4/c1-13(2,3)19-11(17)15-7-10(8-15)9-16(15)12(18)20-14(4,5)6/h10H,7-9H2,1-6H3 |
Clave InChI |
MEKWRCCWROBOEJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C12CC(C1)CN2C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(4-Formylphenoxy)phenyl]boronic acid](/img/structure/B13453905.png)
![tert-butylN-{[4-(piperazin-1-yl)oxolan-3-yl]methyl}carbamatedihydrochloride](/img/structure/B13453907.png)

![tert-butyl 2-chloro-7-oxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B13453919.png)

![1-[1-(5-bromopyrimidin-2-yl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B13453924.png)
![(2S)-1-[(tert-butoxy)carbonyl]-2-ethenylpyrrolidine-2-carboxylicacid](/img/structure/B13453925.png)



![tert-butyl N-[(1S)-1-methylbut-3-ynyl]carbamate](/img/structure/B13453950.png)


![methyl 2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetate;hydrochloride](/img/structure/B13453960.png)
